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molecular formula C12H10BrNO B8644429 (4-Bromophenyl)(pyridin-3-yl)methanol

(4-Bromophenyl)(pyridin-3-yl)methanol

Cat. No. B8644429
M. Wt: 264.12 g/mol
InChI Key: QPNDEHPTNNQRTR-UHFFFAOYSA-N
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Patent
US07867980B2

Procedure details

3-Bromopyridine (0.4 ml, 4.0 mmol) was dissolved in 15 ml of tetrahydrofuran in an argon atmosphere. n-Butyllithium (1.58 M n-hexane solution, 2.4 ml, 3.8 mmol) was added to the solution at −78° C., and the mixture was stirred for 25 min. Subsequently, a solution of 502 mg (2.7 mmol) of 4-bromobenzaldehyde in tetrahydrofuran (2 ml) was added dropwise thereto at −78° C., and the mixture was stirred at −78° C. for one hr, was stirred under ice cooling for one hr, and was then stirred at room temperature for one hr. The reaction solution was diluted with 30 ml of ethyl acetate, and the diluted solution was washed with a saturated aqueous ammonium chloride solution. The aqueous layer was extracted twice with 5 ml of ethyl acetate. The organic layers were combined and were washed with 25% brine. The organic layer was dried over anhydrous sodium sulfate and was then filtered. The filtrate was concentrated under the reduced pressure, and the residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=1:1) to give 282 mg (yield 40%) of the title compound.
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
502 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
40%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.C([Li])CCC.[Br:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[O:19])=[CH:16][CH:15]=1>O1CCCC1.C(OCC)(=O)C>[Br:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=2)[OH:19])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0.4 mL
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
502 mg
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 25 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
at −78° C., and the mixture was stirred at −78° C. for one hr
Duration
1 h
STIRRING
Type
STIRRING
Details
was stirred under ice cooling for one hr
Duration
1 h
STIRRING
Type
STIRRING
Details
was then stirred at room temperature for one hr
Duration
1 h
WASH
Type
WASH
Details
the diluted solution was washed with a saturated aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with 5 ml of ethyl acetate
WASH
Type
WASH
Details
were washed with 25% brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under the reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=1:1)

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(O)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 282 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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